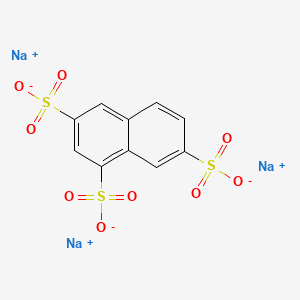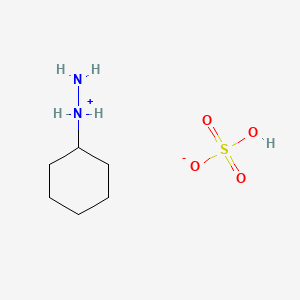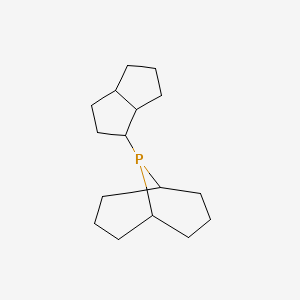
9-(Octahydro-1-pentalenyl)-9-phosphabicyclo(3.3.1)nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“9-(Octahydro-1-pentalenyl)-9-phosphabicyclo(3.3.1)nonane” is a complex organic compound characterized by its unique bicyclic structure. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “9-(Octahydro-1-pentalenyl)-9-phosphabicyclo(3.3.1)nonane” typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the final structure of the compound. Common synthetic routes may include:
Cyclization Reactions: Formation of the bicyclic structure through intramolecular cyclization.
Hydrogenation: Saturation of double bonds to achieve the octahydro configuration.
Phosphorus Incorporation: Introduction of the phosphorus atom into the bicyclic framework.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production. This includes:
Catalysis: Use of catalysts to increase reaction efficiency and yield.
Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
“9-(Octahydro-1-pentalenyl)-9-phosphabicyclo(3.3.1)nonane” can undergo various chemical reactions, including:
Oxidation: Conversion of the phosphorus atom to higher oxidation states.
Reduction: Reduction of any unsaturated bonds or functional groups.
Substitution: Replacement of hydrogen atoms or functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents like dichloromethane, ethanol, or water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions may introduce new functional groups.
Applications De Recherche Scientifique
“9-(Octahydro-1-pentalenyl)-9-phosphabicyclo(33
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical studies or as a ligand in coordination chemistry.
Medicine: Exploration of its pharmacological properties and potential therapeutic uses.
Industry: Use in the production of specialized materials or chemicals.
Mécanisme D'action
The mechanism of action of “9-(Octahydro-1-pentalenyl)-9-phosphabicyclo(3.3.1)nonane” would involve its interaction with molecular targets and pathways. This could include:
Binding to Enzymes: Modulating enzyme activity.
Interaction with Receptors: Affecting signal transduction pathways.
Chemical Reactivity: Undergoing specific reactions that lead to biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Phosphabicyclo(3.3.1)nonane: A simpler analog without the octahydro and pentalenyl modifications.
Phosphabicyclo(3.3.1)nonane Derivatives: Compounds with different substituents on the bicyclic framework.
Uniqueness
“9-(Octahydro-1-pentalenyl)-9-phosphabicyclo(3.3.1)nonane” is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
84696-76-4 |
|---|---|
Formule moléculaire |
C16H27P |
Poids moléculaire |
250.36 g/mol |
Nom IUPAC |
9-(1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl)-9-phosphabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C16H27P/c1-4-12-10-11-16(15(12)9-1)17-13-5-2-6-14(17)8-3-7-13/h12-16H,1-11H2 |
Clé InChI |
WPIXMSMPNWMDFQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC(C2C1)P3C4CCCC3CCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


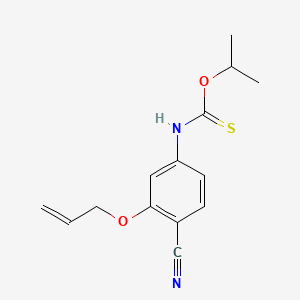

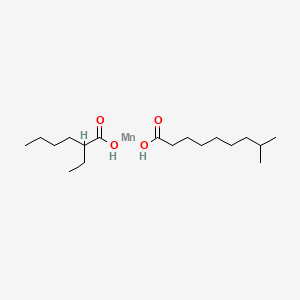




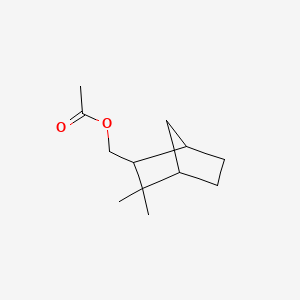

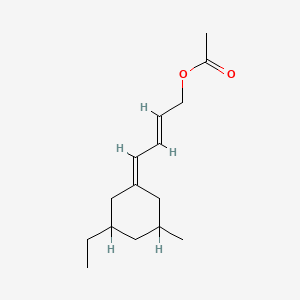

![2-[7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-EN-2-YL]-1,3-dioxolane](/img/structure/B12670003.png)
